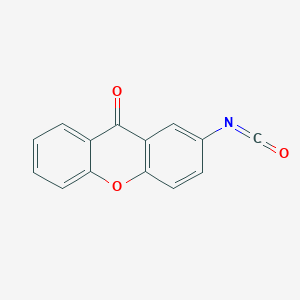

2-Isocyanato-9H-xanthen-9-one

Descripción

2-Isocyanato-9H-xanthen-9-one is a xanthone derivative characterized by an isocyanato (-NCO) functional group at the 2-position of the tricyclic xanthenone scaffold. Xanthones (9H-xanthen-9-one derivatives) are known for their planar aromatic structure, consisting of two benzene rings fused to a central γ-pyrone ring. The introduction of an isocyanato group imparts unique reactivity, enabling participation in urethane or urea bond formation, which is critical in polymer chemistry and pharmaceutical conjugates .

Propiedades

Número CAS |

91000-55-4 |

|---|---|

Fórmula molecular |

C14H7NO3 |

Peso molecular |

237.21 g/mol |

Nombre IUPAC |

2-isocyanatoxanthen-9-one |

InChI |

InChI=1S/C14H7NO3/c16-8-15-9-5-6-13-11(7-9)14(17)10-3-1-2-4-12(10)18-13/h1-7H |

Clave InChI |

YWXNNPXJEPZFSZ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C(=O)C3=C(O2)C=CC(=C3)N=C=O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isocyanato-9H-xanthen-9-one typically involves the classical condensation of a salicylic acid with a phenol derivative . This method can be optimized by using different catalysts and reaction conditions. For instance, the use of zinc chloride/phosphoryl chloride has been found to produce xanthones in better yield and with shorter reaction times . Other methods include the use of aryl aldehydes with phenol derivatives, salicylaldehydes with 1,2-dihaloarenes, and o-haloarenecarboxylic acids with arynes .

Industrial Production Methods: Industrial production of 2-Isocyanato-9H-xanthen-9-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave heating has been explored to accelerate the reaction process and improve efficiency .

Análisis De Reacciones Químicas

Types of Reactions: 2-Isocyanato-9H-xanthen-9-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the presence of the isocyanate group and the xanthone scaffold.

Common Reagents and Conditions: Common reagents used in the reactions of 2-Isocyanato-9H-xanthen-9-one include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .

Major Products Formed: The major products formed from the reactions of 2-Isocyanato-9H-xanthen-9-one depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions may result in the formation of various substituted xanthone derivatives .

Aplicaciones Científicas De Investigación

2-Isocyanato-9H-xanthen-9-one has a wide range of scientific research applications due to its unique chemical structure and biological activities. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, xanthone derivatives, including 2-Isocyanato-9H-xanthen-9-one, have shown potential as anti-cancer, anti-inflammatory, and anti-Alzheimer agents . The compound’s ability to modulate various biological responses makes it a valuable tool for drug development and other biomedical research .

Mecanismo De Acción

The mechanism of action of 2-Isocyanato-9H-xanthen-9-one involves its interaction with specific molecular targets and pathways. The compound’s isocyanate group can react with nucleophiles, leading to the formation of covalent bonds with proteins and other biomolecules . This interaction can modulate the activity of various enzymes and signaling pathways, contributing to the compound’s biological effects .

Comparación Con Compuestos Similares

Hydroxy and Methoxy Derivatives

- 2-Hydroxy-9H-xanthen-9-one (C₁₃H₈O₃): The hydroxyl group at C2 enhances hydrogen-bonding capacity, increasing solubility in polar solvents. This contrasts with the isocyanato derivative, which exhibits higher electrophilicity and reactivity toward nucleophiles (e.g., amines, alcohols) .

- 2-Methoxy-9H-xanthen-9-one : Methoxy substitution reduces acidity compared to hydroxyl analogs but introduces steric hindrance, limiting π-π stacking. The isocyanato group’s linear geometry minimizes steric effects while enabling covalent bond formation .

Methyl and Nitro Derivatives

- 2-Methylxanthen-9-one (C₁₄H₁₀O₂): Methyl groups improve lipophilicity, favoring membrane permeability in biological systems. However, the isocyanato group’s polarity may reduce bioavailability unless conjugated .

- 2-Nitro-9H-xanthen-9-one (C₁₃H₇NO₄): The nitro group strongly withdraws electrons, deactivating the aromatic ring. In contrast, the isocyanato group is electron-withdrawing but retains reactivity for further functionalization .

Thioxanthenone Derivatives

Thioxanthenones replace the central oxygen atom in xanthones with sulfur, altering electronic properties and bioactivity:

- 2-Isopropyl-9H-thioxanthen-9-one : The sulfur atom increases lipophilicity and redshifts UV absorption. Isopropyl substitution enhances photostability, whereas the isocyanato group’s UV profile remains unexplored .

- 2-Chlorothioxanthone (C₁₃H₇ClOS): Chlorine’s electronegativity enhances oxidative stability. The isocyanato group, while reactive, may require stabilization in formulations to prevent hydrolysis .

Isothiocyanato Xanthene Derivatives

2-(6-Hydroxy-3-oxo-(3H)-xanthen-9-yl)-5-isothiocyanatobenzoic acid (C₂₁H₁₂N₂O₅S): The isothiocyanato (-NCS) group shares reactivity with isocyanato (-NCO) but forms thioureas instead of ureas. Thioureas exhibit stronger hydrogen-bonding capacity, influencing applications in fluorescent probes .

Functional and Application Comparisons

Research Findings and Challenges

- Synthetic Accessibility : The isocyanato group is typically introduced via phosgenation of amines or through Curtius rearrangements, requiring stringent safety measures due to phosgene’s toxicity. In contrast, hydroxyl or methoxy xanthones are synthesized via Friedel-Crafts acylations or Ullmann couplings .

- Stability Issues: Isocyanato derivatives are moisture-sensitive, necessitating anhydrous storage. Thioxanthenones, with sulfur’s lower electronegativity, exhibit better hydrolytic stability .

- Biological Activity : Xanthones with hydroxyl groups (e.g., 1-hydroxy derivatives) show marked enzyme inhibition (e.g., AChE, BChE), while isocyanato analogs remain understudied in pharmacological contexts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.